Apricitabine

Overview

Description

Apricitabine is a type of medicine known as a nucleoside reverse transcriptase inhibitor (NRTI). NRTIs work by blocking reverse transcriptase, a protein that HIV needs to make more copies of itself .

Synthesis Analysis

Apricitabine is a novel deoxycytidine analogue reverse transcriptase inhibitor that is undergoing clinical development for the treatment of HIV-1 infection . It is rapidly absorbed after oral administration, with peak plasma concentrations being attained approximately 1.5–2 hours after dosing . The pharmacokinetics of apricitabine were largely linear with respect to dose .

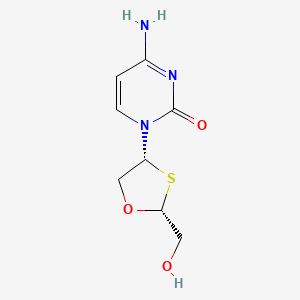

Molecular Structure Analysis

Apricitabine is a deoxycytidine analogue nucleoside reverse transcriptase inhibitor . Its formal name is 4-amino-1-[ (2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]-2 (1H)-pyrimidinone .

Chemical Reactions Analysis

Apricitabine is metabolized to apricitabine triphosphate . It is predominantly excreted via the kidneys, with no significant accumulation during repeated administration .

Physical And Chemical Properties Analysis

Apricitabine has a molar mass of 229.25 g·mol−1 . It is soluble in DMSO .

Scientific Research Applications

- Apricitabine is being investigated as a potential treatment for nucleoside-resistant HIV infections. Unlike some existing NRTIs, it retains substantial in vitro activity against HIV-1 strains with mutations associated with resistance to other NRTIs. Specifically, it shows less than a twofold reduction in susceptibility even in the presence of up to five thymidine analogue mutations or the M184V mutation .

- In clinical trials, Apricitabine demonstrated efficacy in reducing plasma viral load levels in antiretroviral-naive patients. For instance, doses of 1,200 and 1,600 mg/day led to significant reductions in HIV RNA copies/ml after just 10 days of treatment .

- Unlike some early NRTIs associated with mitochondrial toxicity, Apricitabine exhibits a low potential for cellular or mitochondrial toxicity in vitro. This favorable safety profile makes it an attractive candidate for long-term use in antiretroviral therapy .

- Apricitabine is well absorbed orally, with a bioavailability ranging from 65% to 80%. Its plasma elimination half-life is approximately 3 hours, supporting twice-daily dosing. The intracellular half-life of its active triphosphate metabolite (ATC-TP) is 6–7 hours .

- Apricitabine is renally eliminated, which minimizes the risk of hepatic drug interactions. Co-administration with other agents is feasible due to its renal clearance .

- Apricitabine shares structural similarities with lamivudine and emtricitabine, both of which are NRTIs. These analogues of cytidine play crucial roles in HIV therapy .

HIV Treatment and Resistance Management

Mitochondrial and Cellular Toxicity Profile

Pharmacokinetics and Oral Bioavailability

Drug Interactions and Renal Elimination

Structural Similarity to Lamivudine and Emtricitabine

Clinical Trials and Future Prospects

Mechanism of Action

Apricitabine is an experimental nucleoside reverse transcriptase inhibitor (NRTI) against HIV . It is structurally related to lamivudine and emtricitabine, and like these, is an analogue of cytidine .

Target of Action

The primary target of Apricitabine is the reverse transcriptase enzyme of the Human Immunodeficiency Virus 1 (HIV-1) . This enzyme plays a crucial role in the replication of the virus.

Mode of Action

Apricitabine works by blocking the action of reverse transcriptase . By inhibiting this enzyme, it prevents the virus from making more copies of itself, thereby slowing down the progression of the disease .

Biochemical Pathways

It is known that the drug interferes with the replication of hiv-1 by inhibiting the reverse transcriptase enzyme .

Pharmacokinetics

Apricitabine is well absorbed orally, with a bioavailability of 65 to 80% . It is metabolized to Apricitabine triphosphate . The plasma elimination half-life is approximately 3 hours, and the intracellular half-life of its triphosphate metabolite is 6 to 7 hours . This supports twice-daily dosing . The drug is renally eliminated .

Result of Action

The inhibition of the reverse transcriptase enzyme by Apricitabine results in a reduction in the viral load . In a small, 10-day randomized controlled trial, 1200 mg Apricitabine per day reduced the viral load by up to 1.65 logs (45 fold) .

Action Environment

It is known that the intracellular levels of apricitabine triphosphate are markedly reduced in the presence of lamivudine or emtricitabine .

Safety and Hazards

Common adverse effects of Apricitabine are nausea, diarrhea, elevated blood levels of triglycerides, and upper respiratory infection . It is not associated with abnormal lipase levels, bone marrow suppression, or liver and kidney toxicity . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

properties

IUPAC Name |

4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-14-7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMCFYKJDVMSIR-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC(O1)CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](S[C@@H](O1)CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166974 | |

| Record name | Apricitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Apricitabine is a type of medicine called a nucleoside reverse transcriptase inhibitor (NRTI). NRTIs work by blocking reverse transcriptase, a protein that HIV needs to make more copies of itself. | |

| Record name | Apricitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12855 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Apricitabine | |

CAS RN |

160707-69-7, 143338-12-9 | |

| Record name | Apricitabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160707-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apricitabine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160707697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apricitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12855 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Apricitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APRICITABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1YX059ML1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | APRICITABINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DND9Y3G72C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Apricitabine and what is its mechanism of action?

A1: Apricitabine (ATC) is a deoxycytidine analogue nucleoside reverse transcriptase inhibitor (NRTI) being developed for the treatment of HIV-1 infection. [] Like other NRTIs, ATC acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT), the enzyme responsible for converting viral RNA into DNA. [, , ] Apricitabine is a prodrug that requires intracellular phosphorylation to its active triphosphate form (ATC-TP). [, , ] ATC-TP then competes with natural deoxycytidine triphosphate (dCTP) for incorporation into the growing viral DNA chain, ultimately terminating chain elongation and inhibiting viral replication. [, , ]

Q2: How does Apricitabine's mechanism differ from other deoxycytidine analogues?

A2: While ATC shares its mechanism of action with other deoxycytidine analogues like lamivudine (3TC) and emtricitabine (FTC), its resistance profile sets it apart. [, , ] ATC retains activity against HIV-1 strains with the M184V mutation, a common mutation that confers resistance to 3TC and FTC. [, , ] Additionally, ATC demonstrates activity against viruses with specific thymidine analogue mutations (TAMs) and other nucleoside-associated mutations, which often limit the effectiveness of other NRTIs. [, ]

Q3: How does the K65R mutation affect Apricitabine's activity?

A3: The K65R mutation in HIV-1 RT reduces Apricitabine's effectiveness by decreasing its binding affinity to the enzyme, thus hindering its incorporation into the viral DNA. [] Interestingly, unlike some other NRTIs, this resistance doesn't appear to be due to increased excision of incorporated ATC. []

Q4: What is the pharmacokinetic profile of Apricitabine?

A4: Apricitabine is well-absorbed orally, with a bioavailability ranging from 65% to 80%. [] It exhibits linear pharmacokinetics, and its plasma elimination half-life is approximately 3 hours. [] The intracellular half-life of its active triphosphate metabolite (ATC-TP) is longer, ranging from 6 to 7 hours. [] This supports a twice-daily dosing regimen. [] Apricitabine is primarily eliminated through renal excretion with minimal hepatic metabolism. []

Q5: Does food intake influence the pharmacokinetics of Apricitabine?

A5: A study in healthy volunteers showed that a high-fat meal does not significantly impact the pharmacokinetics of a single 1200 mg dose of Apricitabine. [, ] Both the maximum concentration (Cmax) and area under the concentration-time curve (AUC) remained similar in both fed and fasted states, indicating bioequivalence. [, ]

Q6: Are there any known drug interactions with Apricitabine?

A6: Co-administration of Apricitabine with other deoxycytidine analogues like lamivudine or emtricitabine is not recommended. [, , ] These drugs compete for the same intracellular phosphorylation pathway, leading to markedly reduced levels of Apricitabine triphosphate (ATC-TP) and diminished antiviral activity. [, ]

Q7: Does trimethoprim affect Apricitabine's elimination?

A7: Yes, trimethoprim significantly inhibits the renal excretion of both Apricitabine and its metabolite, BCH-335. [] This interaction is similar to trimethoprim's effect on lamivudine excretion. [] In clinical practice, co-administration with trimethoprim is expected to increase Apricitabine exposure. []

Q8: What is the in vitro activity of Apricitabine against HIV-1?

A8: Apricitabine exhibits potent in vitro activity against a wide range of HIV-1 laboratory strains and clinical isolates, including those resistant to other NRTIs. [, , , ] It retains activity against HIV-1 harboring the M184V mutation and demonstrates efficacy in the presence of certain TAMs and other nucleoside-associated mutations. [, , ]

Q9: Has Apricitabine shown efficacy in clinical trials?

A9: Yes, Apricitabine has demonstrated promising antiviral activity in both treatment-naïve and treatment-experienced HIV-1-infected patients. [, , ] In a Phase II clinical trial involving treatment-naive patients, Apricitabine monotherapy resulted in significant reductions in plasma viral load compared to placebo. [] Similarly, positive results were observed in a Phase IIb study involving treatment-experienced patients with M184V and NRTI resistance. []

Q10: What is the resistance profile of Apricitabine?

A10: Apricitabine has a favorable resistance profile compared to other NRTIs. [, , ] While the K65R mutation reduces its susceptibility, it maintains activity against viruses with the M184V mutation, which confers high-level resistance to lamivudine and emtricitabine. [, , ] Additionally, Apricitabine shows activity against viruses with certain TAMs and other NRTI-associated mutations. [, , ]

Q11: Does Apricitabine select for specific resistance mutations?

A11: Apricitabine demonstrates a low propensity for selecting resistance mutations in vitro and in clinical trials. [, ] Studies have shown that it does not select for additional resistance mutations in HIV-1 variants containing K65R, M184V, or M184V plus TAMs. []

Q12: What is known about the safety profile of Apricitabine?

A12: Apricitabine has demonstrated a good safety and tolerability profile in clinical trials. [, , , ] The most common adverse events reported were generally mild and included headache and rhinitis. [] Importantly, Apricitabine shows a low potential for mitochondrial toxicity, a concern with some other NRTIs. []

Q13: What is the significance of the molecular structure of Apricitabine?

A13: The specific structural features of Apricitabine, a novel deoxycytidine analogue, contribute to its unique pharmacological properties and resistance profile. [, ] Although the provided abstracts lack detailed information on its molecular formula, weight, and spectroscopic data, its structure allows for effective phosphorylation to its active triphosphate form and interaction with HIV-1 reverse transcriptase. [, , , ] Further research exploring the structure-activity relationship (SAR) is crucial to understand how modifications to its structure impact its activity, potency, and selectivity. [, ]

Q14: Are there any ongoing efforts to optimize Apricitabine formulation?

A14: While the provided abstracts lack specific details on analytical methods, quality control, and stability studies, research on Apricitabine formulation and optimization is vital for enhancing its therapeutic potential. [] Exploring different formulation strategies can improve its stability under various conditions, enhance solubility for easier administration, and optimize bioavailability for greater efficacy. []

Q15: What are the future directions for Apricitabine research?

A15: Further research on Apricitabine is necessary to fully elucidate its clinical potential. Key areas of focus include:

- Long-term efficacy and safety: Conducting larger and longer-term clinical trials to assess the durability of its antiviral activity and confirm its long-term safety profile. [, ]

- Optimal treatment regimens: Investigating the use of Apricitabine in combination with other antiretroviral agents to develop highly effective and well-tolerated treatment regimens. []

- Resistance monitoring: Continuously monitoring for the emergence of resistance mutations to guide appropriate clinical use and inform the development of next-generation NRTIs. []

- Drug delivery and targeting: Exploring novel drug delivery systems to enhance its penetration into specific tissues and cellular compartments, potentially improving efficacy and reducing systemic exposure. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid](/img/structure/B1667484.png)

![2'-(Methylsulfanyl)[1,1'-biphenyl]-2-ylamine](/img/structure/B1667489.png)

![N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide)](/img/structure/B1667490.png)

![1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B1667491.png)

![1-{1-[(3-Cyanophenyl)methyl]piperidin-4-yl}-3-(2-phenylphenyl)-1-(pyridin-3-ylmethyl)urea](/img/structure/B1667492.png)